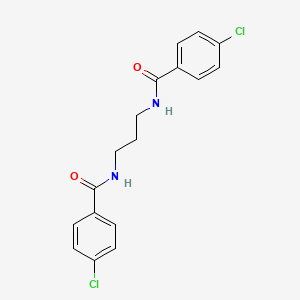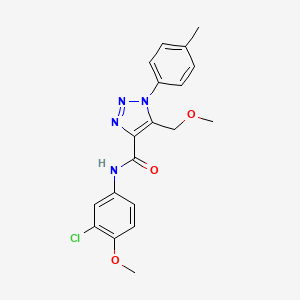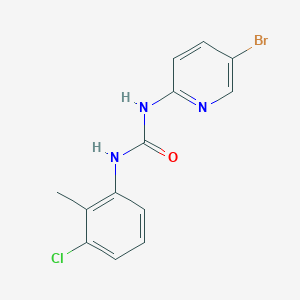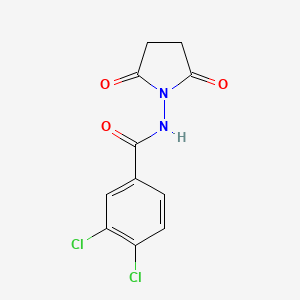
N,N'-1,3-propanediylbis(4-chlorobenzamide)
Description
Synthesis Analysis
The synthesis of N,N'-1,3-propanediylbis(4-chlorobenzamide) and related compounds involves catalytic reactions, such as the Co(III)-catalyzed [4+2]-annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes at room temperature, demonstrating the utility of C-H activation and the role of N-Cl bond as an internal oxidant in cyclization reactions (Ramesh & Jeganmohan, 2021).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of compounds related to N,N'-1,3-propanediylbis(4-chlorobenzamide) have been studied through techniques such as FT-IR, 1H-NMR, 13C-NMR, and X-ray diffraction. These studies reveal the conformation and crystal packing structures, providing insights into the molecular interactions and stability of such compounds (Nokhbeh et al., 2020).
Chemical Reactions and Properties
N,N'-1,3-propanediylbis(4-chlorobenzamide) may participate in various chemical reactions due to its active functional groups. Research into related compounds shows the potential for electrophilic and nucleophilic reactions, highlighting the chemical versatility and reactivity of these molecules (Overton et al., 1986).
Physical Properties Analysis
The physical properties, such as solubility, crystal structure, and thermal stability, are crucial for understanding the behavior of N,N'-1,3-propanediylbis(4-chlorobenzamide) in different environments. Studies on similar compounds provide valuable data on these aspects, indicating high thermal stability and good solubility in organic solvents, which are advantageous for various applications (Zhang et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are key factors in the application of N,N'-1,3-propanediylbis(4-chlorobenzamide). Research in this area sheds light on the compound's potential for participating in novel chemical reactions and forming new materials with desirable properties (Muniraj & Prabhu, 2019).
properties
IUPAC Name |
4-chloro-N-[3-[(4-chlorobenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-6-2-12(3-7-14)16(22)20-10-1-11-21-17(23)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBWYDUQVRHNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,3-propanediylbis(4-chlorobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4544094.png)


![5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544123.png)
![4-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4544131.png)
![4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4544137.png)
![2-(methylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4544144.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4544146.png)
![1-methyl-3-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4544149.png)
![N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4544152.png)
![N-[3-(acetylamino)phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4544162.png)
![1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine](/img/structure/B4544167.png)
![5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544178.png)
